tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-Butyl (4-amino-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and carbamate functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate typically begins with commercially available starting materials such as 4-amino-1H-pyrazole and tert-butyl chloroformate.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-amino-1H-pyrazol-3-yl)carbamate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Hydroxylated pyrazole derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted carbamates and pyrazoles.
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl (4-amino-1H-pyrazol-3-yl)carbamate serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibitors: The compound can be used as a precursor for the synthesis of enzyme inhibitors, which are important in studying biological pathways.
Medicine:
Drug Development: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry:
Agrochemicals: The compound can be utilized in the synthesis of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the derivative synthesized from this compound.
Comparison with Similar Compounds
- tert-Butyl (4-amino-1H-pyrazol-1-yl)methylcarbamate
- tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methylcarbamate
- tert-Butyl (4-chlorophenyl)-1H-pyrazol-5-amine
Uniqueness:
- Functional Groups: The presence of both amino and carbamate groups in tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate provides unique reactivity and versatility compared to similar compounds.
- Applications: Its specific structure allows for diverse applications in medicinal chemistry, making it a valuable intermediate for drug development.
Properties
IUPAC Name |
tert-butyl N-(4-amino-1H-pyrazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)11-6-5(9)4-10-12-6/h4H,9H2,1-3H3,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYMZJHDRVEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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